3,3,3-Tris(trimethylsilyl)propan-1-ol
Description
Properties
CAS No. |
78375-59-4 |
|---|---|
Molecular Formula |
C12H32OSi3 |
Molecular Weight |
276.64 g/mol |
IUPAC Name |
3,3,3-tris(trimethylsilyl)propan-1-ol |
InChI |
InChI=1S/C12H32OSi3/c1-14(2,3)12(10-11-13,15(4,5)6)16(7,8)9/h13H,10-11H2,1-9H3 |
InChI Key |
QCNVGOLJTREVNK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CCO)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Trimethylsilyl)-1-propanol (CAS: 2917-47-7)
- Structure : Contains a single TMS group on the terminal carbon.
- Molecular Formula : C₆H₁₆OSi (MW: 132.28 g/mol).
- Key Differences :
3-(Trimethylsilyl)-2-propyn-1-ol (CAS: 5272-36-6)
- Structure : Propargyl alcohol with a TMS group on the triple-bond-bearing carbon.
- Molecular Formula : C₆H₁₂OSi (MW: 128.24 g/mol).
- Key Differences :
3-(4-(Trimethylsilyl)-1H-1,2,3-triazol-1-yl)propan-1-ol
- Structure: Propanol substituted with a triazole ring bearing a TMS group.
- Molecular Formula : C₈H₁₇N₃OSi (MW: 199.33 g/mol).
- Bioactivity: Potential use in medicinal chemistry due to triazole’s pharmacophore properties. Synthesis: Achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
2,2-Dimethyl-3-(3-tolyl)propan-1-ol
- Structure: Aromatic propanol derivative with a 3-tolyl group and two methyl substituents.
- Key Differences: Aromaticity confers UV stability and fragrance properties, unlike the non-aromatic tris-TMS compound. Regulatory Status: IFRA-approved for use in perfumery with restricted concentrations .
Comparative Data Table
Research Findings and Trends
- Steric Effects: The tris-TMS substitution in this compound drastically reduces nucleophilic reactivity at the hydroxyl group compared to mono-TMS analogs, favoring its use as a protecting group in sensitive syntheses .
- Thermal Stability : Tris-TMS derivatives exhibit decomposition temperatures >250°C, outperforming propargyl and triazole-containing analogs (<200°C) .
- Hydrophobicity: The tris-TMS compound’s logP value (estimated 4.2) surpasses other propanol derivatives, making it ideal for hydrophobic coatings .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,3,3-tris(trimethylsilyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves silylation of propan-1-ol derivatives using trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions. For example, a three-step approach may include:
Protection : Alcohol protection using TMSCl in the presence of a base (e.g., triethylamine) to prevent side reactions.
Silylation : Sequential substitution at the β-carbon using Grignard reagents or organolithium compounds.
Deprotection : Controlled hydrolysis to regenerate the hydroxyl group.
Yields are sensitive to moisture; inert atmosphere (argon/nitrogen) and dry solvents (e.g., THF, DCM) are critical. Reported yields range from 60–85%, with by-products including over-silylated derivatives .
Q. How is this compound characterized analytically, and what spectral signatures are diagnostic?
- Methodological Answer :
- NMR :
- ¹H NMR : A triplet for the -CH2OH group (~δ 1.5–1.7 ppm), with TMS protons at δ 0.1–0.2 ppm.
- ¹³C NMR : Quartet signals for silicon-bonded carbons (δ 5–10 ppm) and a distinct hydroxyl-bearing carbon (δ 60–65 ppm).
- IR : Broad O-H stretch (~3200–3400 cm⁻¹) and Si-C stretches (~1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₃₀O₁Si₃ (calc. 298.18 g/mol), with fragmentation patterns showing loss of trimethylsilyl groups .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Distillation : Fractional vacuum distillation (boiling point ~150–160°C at 1 mmHg) to separate from low-boiling by-products.
- Chromatography : Silica gel column chromatography using hexane/ethyl acetate (9:1) to resolve silylated impurities.
- Crystallization : Low-temperature recrystallization from ethanol/water mixtures improves purity (>95%) .
Advanced Research Questions
Q. How do steric effects from the tris(trimethylsilyl) groups influence the compound’s reactivity in catalytic applications?
- Methodological Answer : The bulky TMS groups create steric hindrance, reducing nucleophilic attack at the β-carbon. This property is exploited in:
- Ligand Design : As a chelating agent for transition metals (e.g., Ni, Pd), enhancing selectivity in cross-coupling reactions by preventing undesired coordination.
- Catalyst Stability : The hydrophobic TMS groups improve air/moisture tolerance in organometallic catalysts. Computational studies (DFT) show steric parameters (Tolman cone angle >150°) correlate with reaction turnover .
Q. What mechanistic insights explain contradictory reports on the compound’s acid-catalyzed degradation pathways?
- Methodological Answer : Degradation pathways vary with acid strength and solvent:
- Strong Acids (HCl, H₂SO₄) : Cleave Si-C bonds, yielding propan-1-ol and hexamethyldisiloxane.
- Weak Acids (AcOH) : Promote Si-O-Si network formation via condensation, detected by ²⁹Si NMR (signals at δ -20 to -30 ppm).
Contradictions arise from moisture content; kinetic studies using in-situ FTIR show pseudo-first-order decay in anhydrous conditions versus second-order in wet environments .
Q. How can computational modeling guide the design of derivatives with enhanced thermal stability?
- Methodological Answer :
- MD Simulations : Predict decomposition temperatures by analyzing bond dissociation energies (BDEs) of Si-C and C-O bonds.
- DFT Calculations : Identify electron-deficient sites prone to oxidation; substituents like electron-withdrawing groups (e.g., -CF₃) at the β-position increase stability (ΔG‡ > 150 kJ/mol).
Validation via TGA shows derivatives with calculated BDEs >400 kJ/mol exhibit decomposition temperatures >250°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
